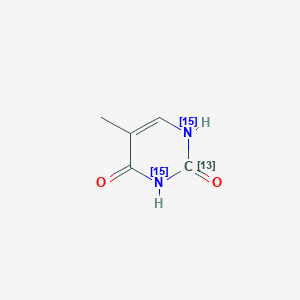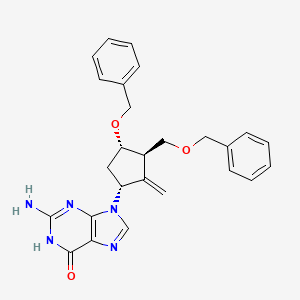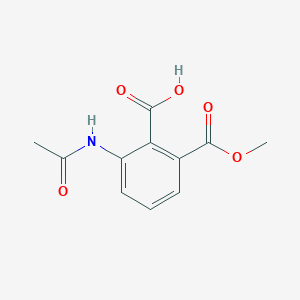
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester typically involves the acetylation of 3-amino-1,2-benzenedicarboxylic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The process can be catalyzed by acids such as sulfuric acid to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-amino-1,2-benzenedicarboxylic acid and methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: A range of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetylamino-4-ethyl-benzoic acid methyl ester
- Benzoic acid, 3-(acetylamino)-, methyl ester
Uniqueness
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester is unique due to its specific substitution pattern on the benzoic acid ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-acetamido-6-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-5-3-4-7(11(16)17-2)9(8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
YIHCHQXHOOQFOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


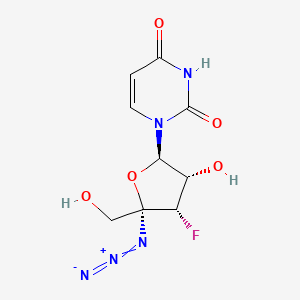
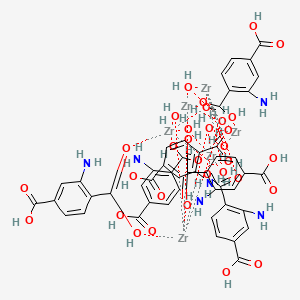

![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
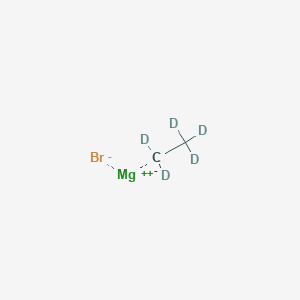


![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
